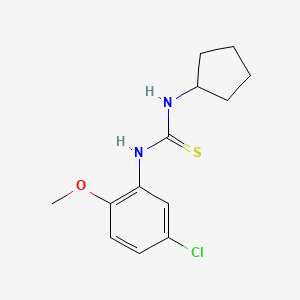
N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea (CMCPTU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a thiourea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea involves the inhibition of TRPM8 activity. TRPM8 is a calcium channel that is activated by cold temperatures and menthol. It is involved in various physiological processes, including pain perception, thermoregulation, and cancer cell growth. N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea binds to TRPM8 and inhibits its activity, leading to a decrease in calcium influx and subsequent downstream effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has also been shown to have analgesic effects in animal models of pain, suggesting its potential as a painkiller. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has been shown to have thermoregulatory effects, suggesting its potential as a treatment for conditions such as hot flashes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has several advantages for lab experiments. It is a highly specific inhibitor of TRPM8, making it a valuable tool for studying the role of TRPM8 in various physiological processes. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has been shown to have low toxicity in animal models, suggesting its safety for use in lab experiments. However, N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has some limitations, including its low solubility in water and its potential to interact with other proteins besides TRPM8.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea. One area of research is the development of more potent and selective TRPM8 inhibitors. Another area of research is the investigation of the role of TRPM8 in various diseases, including cancer, pain, and thermoregulation. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea could be used as a tool to study the role of TRPM8 in other physiological processes, such as inflammation and immune response. Overall, N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has significant potential for use in scientific research and could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea can be achieved using various methods. One of the most common methods involves the reaction of 5-chloro-2-methoxyaniline with cyclopentyl isothiocyanate in the presence of a base. The reaction yields N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea as a crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of a protein called TRPM8, which is involved in various physiological processes, including pain perception, thermoregulation, and cancer cell growth. N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has been used to study the role of TRPM8 in these processes and to develop potential therapies for various diseases.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-17-12-7-6-9(14)8-11(12)16-13(18)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTROEHUSTJNDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methoxyphenoxy)methyl]-3-nitrobenzene](/img/structure/B5749925.png)
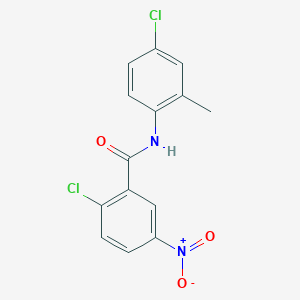
![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)

![3-{4-[(benzylamino)sulfonyl]phenyl}propanamide](/img/structure/B5749953.png)
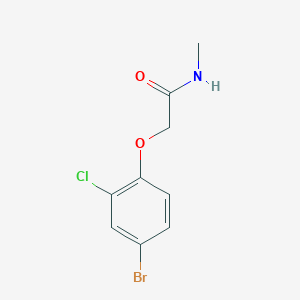
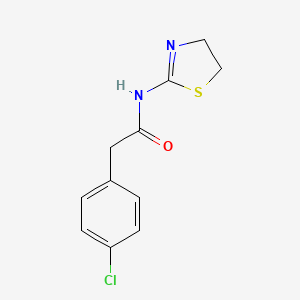


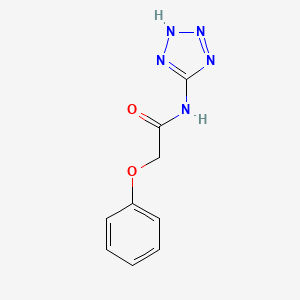
![5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5749990.png)
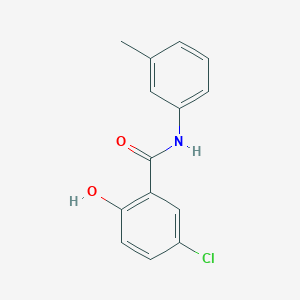
![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5750006.png)